Ethyl 4-(2-bromoethoxy)-3-fluorobenzoate
Overview
Description
Ethyl 4-(2-bromoethoxy)-3-fluorobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a bromoethoxy group and a fluorine atom attached to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-bromoethoxy)-3-fluorobenzoate can be achieved through the Williamson Ether Synthesis. This method involves the nucleophilic substitution (SN2) reaction between an alkoxide ion and an alkyl halide. In this case, the reaction would involve the ethylation of 4-(2-bromoethoxy)-3-fluorobenzoic acid with ethanol in the presence of a base such as sodium ethoxide .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is usually carried out in a controlled environment to minimize side reactions and ensure the safety of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-bromoethoxy)-3-fluorobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution (SN2): The bromoethoxy group can be substituted by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium ethoxide, potassium tert-butoxide.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of ethers or other substituted benzoates.
Oxidation: Formation of 4-(2-bromoethoxy)-3-fluorobenzoic acid.
Reduction: Formation of 4-(2-bromoethoxy)-3-fluorobenzyl alcohol.
Scientific Research Applications
Ethyl 4-(2-bromoethoxy)-3-fluorobenzoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceutical compounds due to its unique structural features.
Material Science: Utilized in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 4-(2-bromoethoxy)-3-fluorobenzoate involves its interaction with various molecular targets. The bromoethoxy group can participate in nucleophilic substitution reactions, while the fluorine atom can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(2-chloroethoxy)-3-fluorobenzoate
- Ethyl 4-(2-iodoethoxy)-3-fluorobenzoate
- Ethyl 4-(2-bromoethoxy)-3-chlorobenzoate
Uniqueness
Ethyl 4-(2-bromoethoxy)-3-fluorobenzoate is unique due to the presence of both a bromoethoxy group and a fluorine atom. This combination imparts distinct reactivity and properties, making it valuable for specific applications in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
ethyl 4-(2-bromoethoxy)-3-fluorobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrFO3/c1-2-15-11(14)8-3-4-10(9(13)7-8)16-6-5-12/h3-4,7H,2,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFCKKUMZDVTPOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)OCCBr)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10832839 | |
Record name | Ethyl 4-(2-bromoethoxy)-3-fluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10832839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
872593-29-8 | |
Record name | Ethyl 4-(2-bromoethoxy)-3-fluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10832839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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